

A Guide to the Spectral Analysis of 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-iodophenol

Cat. No.: B1586210

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodophenol is a halogenated aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules.^[1] Its utility stems from the distinct reactivity of its chloro and iodo substituents, making it a versatile intermediate in medicinal chemistry for creating novel compounds through reactions like Suzuki or Heck cross-coupling.^[1] A thorough understanding of its spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloro-5-iodophenol**, offering both predicted data and interpretation based on the analysis of structurally related compounds.

Molecular Structure and Properties

2-Chloro-5-iodophenol (C_6H_4ClIO) is a solid at room temperature with a molecular weight of 254.45 g/mol and an exact mass of 253.89954 Da.^[2] The strategic placement of the chloro, iodo, and hydroxyl groups on the benzene ring dictates its unique spectral features.

Molecular Structure of 2-Chloro-5-iodophenol

Caption: Ball-and-stick model of **2-Chloro-5-iodophenol**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

Due to the limited availability of experimental spectra, a predicted ¹H NMR spectrum is presented below. The chemical shifts are estimated based on the molecular structure and empirical data from similar compounds.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H-3	7.2 - 7.4	Doublet of Doublets (dd)	$J(H_3, H_4) \approx 8.5$, $J(H_3, H_6) \approx 2.5$
H-4	6.8 - 7.0	Doublet of Doublets (dd)	$J(H_4, H_3) \approx 8.5$, $J(H_4, H_6) \approx 0.5$
H-6	7.5 - 7.7	Doublet (d)	$J(H_6, H_3) \approx 2.5$
OH	5.0 - 6.0	Broad Singlet (br s)	-

Interpretation of the ¹H NMR Spectrum

- Aromatic Protons (H-3, H-4, H-6): The three protons on the aromatic ring are in distinct chemical environments and are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm).
 - H-6 is predicted to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent chloro and iodo groups. It is expected to appear as a doublet due to coupling with H-3.
 - H-3 is expected to be a doublet of doublets due to coupling with both H-4 (ortho-coupling) and H-6 (meta-coupling).

- H-4 is also anticipated to be a doublet of doublets, primarily due to ortho-coupling with H-3.
- Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.[3] The broadness of the signal is a result of chemical exchange with the solvent or other hydroxyl groups. A "D₂O shake" experiment can be performed to confirm the identity of the OH peak, as the proton will be exchanged for deuterium, causing the peak to disappear from the spectrum.[4]

General Workflow for NMR Analysis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

Carbon	Predicted Chemical Shift (ppm)
C-1 (C-OH)	150 - 155
C-2 (C-Cl)	120 - 125
C-3	130 - 135
C-4	115 - 120
C-5 (C-I)	85 - 90
C-6	135 - 140

Interpretation of the ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum of **2-Chloro-5-iodophenol** is expected to show six distinct signals, corresponding to the six non-equivalent carbon atoms in the aromatic ring.

- C-1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be the most downfield signal in the aromatic region due to the strong deshielding effect of the oxygen atom.
- C-2 (C-Cl) and C-5 (C-I): The carbons bonded to the halogen atoms will have their chemical shifts influenced by the electronegativity and size of the halogen. The carbon attached to chlorine (C-2) will be deshielded, while the carbon attached to the larger iodine atom (C-5) will experience a significant upfield shift (the "heavy atom effect").
- C-3, C-4, and C-6: The remaining carbon atoms will have chemical shifts in the typical aromatic region, with their precise locations influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

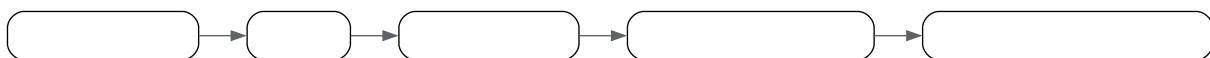
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Spectrum

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
O-H	Stretching	3200 - 3600 (broad)
C-H (aromatic)	Stretching	3000 - 3100
C=C (aromatic)	Stretching	1450 - 1600
C-O	Stretching	1200 - 1260
C-Cl	Stretching	700 - 800
C-I	Stretching	500 - 600

Interpretation of the IR Spectrum

- O-H Stretch: A broad and strong absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.
- Aromatic C-H Stretch: Weaker absorptions are expected just above 3000 cm^{-1} corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.
- Aromatic C=C Stretches: Several sharp to medium intensity bands in the $1450\text{-}1600\text{ cm}^{-1}$ region are indicative of the C=C stretching vibrations within the benzene ring.
- C-O Stretch: A strong band around $1200\text{-}1260\text{ cm}^{-1}$ is expected for the C-O stretching vibration of the phenol.
- C-Cl and C-I Stretches: The C-Cl and C-I stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm^{-1} .


Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from the fragmentation pattern.

Expected Mass Spectrum

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z corresponding to the molecular weight of **2-Chloro-5-iodophenol** (254 g/mol). Due to the presence of chlorine, an isotopic pattern will be observed for the molecular ion, with a peak at m/z 254 (for ^{35}Cl) and a smaller peak at m/z 256 (for ^{37}Cl) in an approximate 3:1 ratio.
- Fragmentation Pattern: Electron ionization (EI) is a hard ionization technique that will likely cause fragmentation of the molecule.^[5] Common fragmentation pathways for phenols include the loss of CO, CHO, and the halogen atoms. The presence of both chlorine and iodine will lead to a complex fragmentation pattern, which can be used to confirm the structure.

General Workflow for Mass Spectrometry Analysis

[Click to download full resolution via product page](#)

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-Chloro-5-iodophenol** and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
- Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **2-Chloro-5-iodophenol** in a volatile solvent like dichloromethane or acetone.^[6]
- Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.^[6]

- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.
- Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent.

Mass Spectrometry (Electron Ionization - GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Chloro-5-iodophenol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Separation: Inject the sample into a gas chromatograph (GC) coupled to the mass spectrometer. The GC will separate the compound from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV) to generate ions.
- Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer. The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

The spectral data of **2-Chloro-5-iodophenol**, whether experimentally determined or predicted, provides a detailed fingerprint of its molecular structure. By combining the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently identify this compound, assess its purity, and monitor its role in synthetic pathways. This guide serves as a valuable resource for professionals in the fields of chemical research and drug development, enabling a deeper understanding and more effective utilization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-iodophenol [myskinrecipes.com]
- 2. 2-Chloro-5-iodophenol | C6H4ClIO | CID 1714412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenol, 2-chloro- [webbook.nist.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [A Guide to the Spectral Analysis of 2-Chloro-5-iodophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586210#spectral-data-for-2-chloro-5-iodophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com